3,4-Dimethyl-1-hexene

Descripción general

Descripción

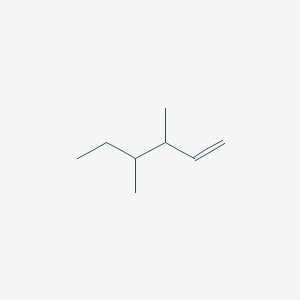

3,4-Dimethyl-1-hexene is an organic compound with the molecular formula C8H16. It is a branched alkene characterized by the presence of a double bond between the first and second carbon atoms in the hexene chain, with two methyl groups attached to the third and fourth carbon atoms. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4-Dimethyl-1-hexene can be synthesized through several methods, including:

Alkylation of Alkenes: One common method involves the alkylation of 1-hexene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions.

Dehydration of Alcohols: Another method involves the dehydration of 3,4-dimethyl-1-hexanol using acid catalysts such as sulfuric acid or phosphoric acid at elevated temperatures to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic cracking of petroleum fractions followed by selective hydrogenation and isomerization processes to obtain the desired branched alkene .

Análisis De Reacciones Químicas

Hydrogenation

Reagents/Conditions:

-

Catalytic hydrogenation (H₂ gas, Pd/C, PtO₂, or Ni at 25–100°C).

Products:

-

3,4-Dimethylhexane (saturated alkane).

Mechanism:

The π-electrons of the double bond interact with the metal catalyst, facilitating syn-addition of hydrogen across the C=C bond. The reaction proceeds via a concerted mechanism without carbocation intermediates .

Oxidation

(a) Ozonolysis with Reductive Workup

Reagents/Conditions:

-

Ozone (O₃) at -78°C followed by reductive workup (Zn/H₂O or (CH₃)₂S).

Products:

-

Formaldehyde (HCHO) and 3,4-dimethylpentanal (Fig. 1).

Mechanism:

Ozonolysis cleaves the terminal double bond, producing two carbonyl compounds. The reductive workup prevents over-oxidation to carboxylic acids .

(b) Strong Oxidizing Agents (KMnO₄/H⁺)

Reagents/Conditions:

-

Acidic potassium permanganate (KMnO₄, H₂SO₄, heat).

Products:

-

3,4-Dimethylpentanoic acid (terminal oxidation to a carboxylic acid).

Mechanism:

The double bond is cleaved, with the terminal carbon oxidized to a carboxylic acid group .

Electrophilic Addition

(a) Hydrohalogenation (HBr)

Reagents/Conditions:

-

HBr (gaseous or in solution).

Products:

-

2-Bromo-3,4-dimethylhexane (major product).

Mechanism:

Protonation at the less substituted C1 generates a secondary carbocation at C2, stabilized by hyperconjugation. Bromide then attacks the carbocation, following Markovnikov’s rule .

(b) Halogenation (Br₂)

Reagents/Conditions:

-

Bromine (Br₂) in CCl₄ at 0–25°C.

Products:

-

1,2-Dibromo-3,4-dimethylhexane .

Mechanism:

Electrophilic bromine adds across the double bond, forming a cyclic bromonium ion intermediate. Anti-addition of Br⁻ yields the vicinal dibromide .

Hydration

Reagents/Conditions:

-

Acid-catalyzed hydration (H₃O⁺, H₂O).

Products:

-

3,4-Dimethyl-2-hexanol (major product).

Mechanism:

Protonation generates a carbocation at C2, followed by nucleophilic attack by water. The secondary carbocation’s stability directs Markovnikov addition .

Mechanistic Insights and Stability

Aplicaciones Científicas De Investigación

Organic Synthesis

Intermediate in Reactions

3,4-Dimethyl-1-hexene serves as a valuable intermediate in the synthesis of various organic compounds. It can undergo reactions such as polymerization, hydroformylation, and alkylation. For instance, it has been utilized in the production of branched-chain hydrocarbons that are important in the formulation of fuels and lubricants.

Case Study: Polymer Production

In a study published by the American Chemical Society, researchers demonstrated the use of this compound in producing high-performance polymers through controlled polymerization techniques. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to those derived from linear alkenes .

Fuel Additives

This compound is investigated for its potential as a fuel additive. Its branched structure contributes to improved combustion characteristics, which can enhance engine performance and reduce emissions.

Research Findings

A study indicated that blending this compound with conventional fuels resulted in lower particulate matter emissions during combustion tests. This suggests its viability as an environmentally friendly fuel additive .

Chemical Manufacturing

The compound is also used in the manufacturing of specialty chemicals. Its reactivity allows it to be transformed into various functionalized products that are essential in pharmaceuticals and agrochemicals.

Example: Synthesis of Fine Chemicals

Research has shown that this compound can be converted into useful fine chemicals through selective oxidation processes. These processes yield valuable intermediates for drug synthesis and agricultural applications .

Hazardous Properties and Safety Measures

Despite its utility, this compound poses certain hazards. It is highly flammable and can cause skin and eye irritation upon exposure. Therefore, appropriate safety measures must be taken when handling this compound.

| Hazard | Description |

|---|---|

| Flammability | Highly flammable liquid |

| Health Risks | May cause skin/eye irritation; drowsiness |

| Safety Precautions | Use protective equipment; store away from heat |

Mecanismo De Acción

The mechanism of action of 3,4-dimethyl-1-hexene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the π electrons of the double bond act as a nucleophile, attacking electrophilic species such as halogens or hydrogen halides. This results in the formation of carbocation intermediates, which then react with nucleophiles to form the final products .

Comparación Con Compuestos Similares

- 3,3-Dimethyl-1-hexene

- 3,4-Dimethyl-1-hexyne

- 3,4-Dimethyl-2-hexene

Comparison: 3,4-Dimethyl-1-hexene is unique due to its specific branching and position of the double bond. Compared to 3,3-dimethyl-1-hexene, it has a different branching pattern, which affects its reactivity and physical properties. 3,4-Dimethyl-1-hexyne, on the other hand, has a triple bond instead of a double bond, leading to different chemical behavior and applications. 3,4-Dimethyl-2-hexene has the double bond in a different position, which also influences its reactivity and uses .

Actividad Biológica

3,4-Dimethyl-1-hexene (CAS Number: 16745-94-1) is an unsaturated hydrocarbon with the molecular formula CH and a molecular weight of approximately 112.22 g/mol. This compound is primarily known for its applications in organic synthesis and its potential biological effects, which include toxicity and anesthetic properties. This article explores the biological activity of this compound, focusing on its toxicological profile, potential health effects, and relevant case studies.

- IUPAC Name : 3,4-Dimethylhex-1-ene

- Molecular Weight : 112.22 g/mol

- Physical State : Colorless to almost colorless liquid

- Boiling Point : Not explicitly provided in the sources but generally falls within the range of similar hydrocarbons.

Toxicological Profile

This compound is classified as a hazardous substance due to its flammability and potential health risks associated with exposure. Key toxicological findings include:

- Flammability : Highly flammable liquid and vapor, posing significant fire hazards in both industrial and laboratory settings .

-

Health Effects :

- Skin and Eye Irritation : Overexposure may lead to irritation of the skin and eyes .

- Anesthetic Effects : Potential to cause drowsiness, dizziness, and headaches due to anesthetic properties .

- Neurotoxic Effects : Associated with acute solvent syndrome, indicating possible neurotoxic effects upon prolonged exposure .

Biological Activity

The biological activity of this compound can be summarized as follows:

- Toxicity Studies :

- Case Studies :

Research Findings

Recent studies have focused on the oxidation processes of similar hydrocarbons, providing insights into the reactivity and potential breakdown products of this compound:

- Oxidation Studies : Research conducted on linear isomers of hexene demonstrated that oxidation reactions could lead to various products depending on reaction conditions such as temperature and pressure. Although specific data for this compound was not provided, similar compounds showed significant reactivity under controlled conditions .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Flammability | Highly flammable |

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Anesthetic Effects | Drowsiness, dizziness, headache |

| Neurotoxic Potential | Yes |

| Acute Toxicity | Yes |

Propiedades

IUPAC Name |

3,4-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWRMMIWAOBBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871260 | |

| Record name | 3,4-Dimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16745-94-1 | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016745941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethyl-1-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylhex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 3,4-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 3,4-Dimethyl-1-hexene be used to identify specific fungal infections in apples?

A1: Yes, research suggests that this compound can be a potential biomarker for certain fungal infections in apples. Studies using Gas Chromatography-Mass Spectrometry (GC/MS) have shown that this VOC is specifically emitted by McIntosh apples infected with Penicillium expansum []. This suggests its potential use in early disease detection strategies.

Q2: How does the presence of this compound vary between different apple cultivars?

A2: Research indicates that the presence and abundance of this compound as a volatile metabolite can vary between apple cultivars. While it was identified as a specific marker for Penicillium expansum infection in McIntosh apples [], it was also detected, alongside other VOCs, in both Cortland and Empire apple cultivars infected with a different fungus, Mucor piriformis [, ]. This highlights the complex interplay between fungal pathogens and apple varieties in producing specific volatile profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.